2-(1,2-thiazol-3-yl)ethan-1-ol
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Overview
Description
2-(1,2-thiazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
The synthesis of 2-(1,2-thiazol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .
Chemical Reactions Analysis
2-(1,2-thiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding thiazole derivative with a reduced functional group.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-(1,2-thiazol-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Industrial Applications: Thiazole derivatives are employed in the synthesis of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-(1,2-thiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The exact molecular targets and pathways for this compound may vary depending on its specific application and structure.
Comparison with Similar Compounds
2-(1,2-thiazol-3-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:
2-(1,3-thiazol-2-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the nitrogen and sulfur atoms within the thiazole ring.
4-methyl-5-(beta-hydroxyethyl)thiazole: This compound contains a methyl group and a hydroxyl group at different positions on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
CAS No. |
1506194-82-6 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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